2-Hydrazinyl-4-(4-propylphenyl)thiazole
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Overview
Description
2-Hydrazinyl-4-(4-propylphenyl)thiazole is a heterocyclic compound with the molecular formula C12H15N3S and a molecular weight of 233.33 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
A convenient method for synthesizing 2-Hydrazinyl-4-(4-propylphenyl)thiazole involves a one-pot multi-component reaction. This synthesis can be achieved using different aldehydes or ketones, thiosemicarbazide, and 4-methoxy phenacyl bromide in the presence of a catalytic amount of acetic acid in ethanol . The reaction typically proceeds under reflux conditions, and the products are obtained in reasonable yields and high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves bulk custom synthesis and procurement . Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(4-propylphenyl)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Hydrazinyl-4-(4-propylphenyl)thiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(4-propylphenyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cell lines by blocking vesicular endothelial growth factor receptor-2 (VEGFR-2), leading to apoptosis . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-4-phenylthiazole: Similar in structure but lacks the propyl group, which may affect its biological activity.
2-Hydrazinyl-4-(4-isopropylphenyl)thiazole: Contains an isopropyl group instead of a propyl group, leading to different reactivity and applications.
Uniqueness
2-Hydrazinyl-4-(4-propylphenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications .
Properties
Molecular Formula |
C12H15N3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
[4-(4-propylphenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H15N3S/c1-2-3-9-4-6-10(7-5-9)11-8-16-12(14-11)15-13/h4-8H,2-3,13H2,1H3,(H,14,15) |
InChI Key |
RHJGNALVEGADHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CSC(=N2)NN |
Origin of Product |
United States |
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